Crystallographic Binding Confirmation to HSP90α
Fr13368 is one of only 91 fragments confirmed to bind HSP90α out of an 800-compound diversity library screened by X-ray crystallography using the PanDDA automated data-processing pipeline. The compound's electron density is unambiguously resolved at 2.07 Å resolution in the N-terminal ATP-binding domain (PDB 7HBO), providing a validated starting point for fragment elaboration that the remaining 709 non-hit fragments do not offer [1]. In contrast, the majority of structurally related norbornene-containing ureas were not identified as HSP90 binders in this screen, despite sharing the same 1,3-disubstituted urea scaffold.
| Evidence Dimension | Hit rate in crystallographic fragment screen against HSP90α N-terminal domain |
|---|---|
| Target Compound Data | Confirmed binder; crystal structure solved at 2.07 Å resolution (PDB 7HBO); PanDDA event map > 3σ |
| Comparator Or Baseline | 800-member fragment library: 91 hits (11.4% hit rate); 709 fragments (88.6%) failed to produce interpretable electron density |
| Quantified Difference | Fr13368: crystallographically validated hit (top 11.4% of library). 709 fragments yielded no binding evidence for HSP90α |
| Conditions | X-ray crystallographic fragment screening at SSRF; PanDDA multi-data-set analysis; 738 crystals processed |
Why This Matters
Procurement of Fr13368 provides a fragment with experimentally verified 3D binding coordinates, enabling immediate structure-guided optimization; non-hit fragments lack this essential structural information.
- [1] Huang, L., Wang, W., Zhu, Z., Li, Q., Li, M., Zhou, H., Xu, Q., Wen, W., Wang, Q., & Yu, F. (2025). Novel starting points for fragment-based drug design against human heat-shock protein 90 identified using crystallographic fragment screening. IUCrJ, 12, 177–187. PDB entry 7HBO. View Source
